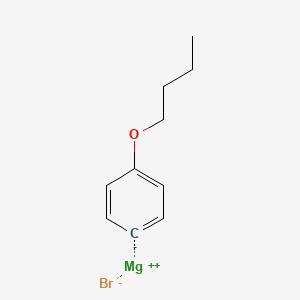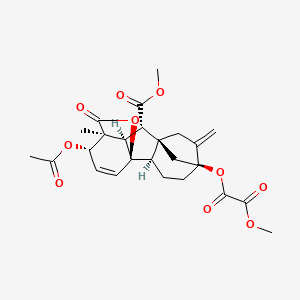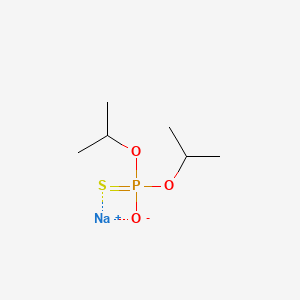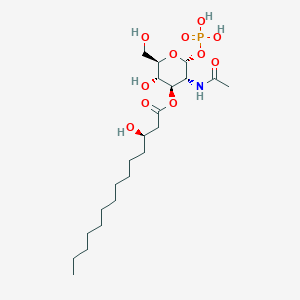
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate is an organic compound characterized by its ethoxycarbonyl and phenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate typically involves the esterification of 4-phenylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: 4-Phenylbut-3-enoic acid.
Reduction: 3-Ethoxycarbonyl-4-phenylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate involves its interaction with various molecular targets, depending on the specific application. In synthetic chemistry, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its ester group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-Phenylbut-3-Enoate: Similar structure but with a methyl ester group instead of an ethoxy group.
Ethyl 4-Phenylbut-3-Enoate: Similar structure but with an ethyl ester group.
Propyl 4-Phenylbut-3-Enoate: Similar structure but with a propyl ester group.
Uniqueness
(E)-3-Ethoxycarbonyl-4-Phenylbut-3-Enoate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H13O4- |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
3-ethoxycarbonyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(16)11(9-12(14)15)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)/p-1 |
InChI-Schlüssel |
VEYDSHORJUTFLG-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)

![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)

![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)





![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
